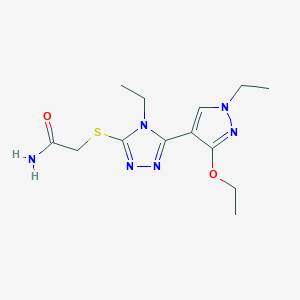

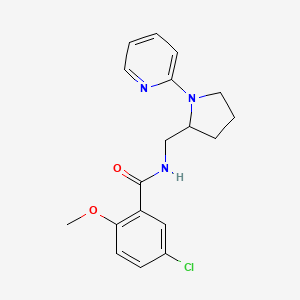

![molecular formula C22H19N3O4 B2530823 8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 1396851-56-1](/img/structure/B2530823.png)

8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound that has a variety of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities . Chromenone, on the other hand, is a chemical compound consisting of a chromene backbone with a ketone functional group.

Synthesis Analysis

Benzimidazole derivatives can be synthesized through a nucleophilic substitution reaction . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Benzimidazole is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining sites) attached to a benzene ring .Chemical Reactions Analysis

Benzimidazole and its derivatives are resourceful classes of molecules against microorganisms . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Synthesis and Antimicrobial Activities: A study detailed the synthesis of various ethoxycoumarin derivatives, including compounds with structural similarities to the mentioned compound, showing significant antimicrobial activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (H. M. Mohamed et al., 2012).

- Antifungal and Antioxidant Agents: Triazole incorporated coumarin derivatives have been synthesized and evaluated for their potential antifungal and antioxidant properties. Such studies underscore the utility of coumarin-based compounds in pharmaceutical applications, particularly in developing treatments against fungal infections and oxidative stress (M. Shaikh et al., 2016).

Application in Sensor Development

- Environment-sensitive Fluorophore: The unusual fluorescence properties of a closely related fluorophore, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, demonstrate its potential in developing new fluorogenic sensors. This compound exhibits significant fluorescence in protic solvents, highlighting its applicability in sensing and imaging technologies (S. Uchiyama et al., 2006).

Implications in Cancer Research

- Anticancer Evaluation: Compounds from the coumarin family have been synthesized and evaluated for their anticancer properties. This research area is crucial for discovering new therapeutic agents that could be effective in treating various cancers (M. Sherif & Amal M. Yossef, 2013).

Environmental Sensing and Metabolism

- Copper Ion Detection in HepG2 Cells: A study utilizing a derivative with structural similarities for copper ion detection in human liver cancer cells underlines the compound's potential in environmental sensing and biological studies. Such applications are vital for understanding metal ion dynamics in biological systems (S. Dey et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

8-methoxy-3-[3-(6-methyl-1H-benzimidazol-2-yl)azetidine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-12-6-7-16-17(8-12)24-20(23-16)14-10-25(11-14)21(26)15-9-13-4-3-5-18(28-2)19(13)29-22(15)27/h3-9,14H,10-11H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMKBKNTKPPWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

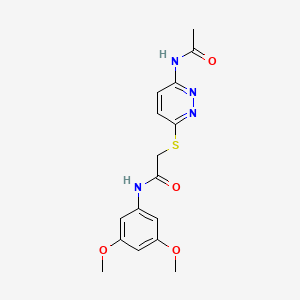

![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)

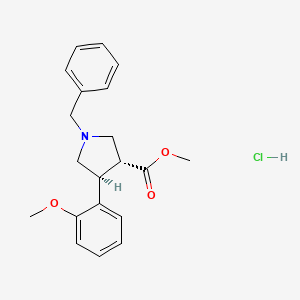

![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)

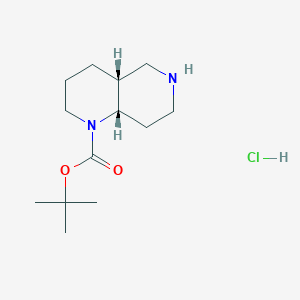

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)